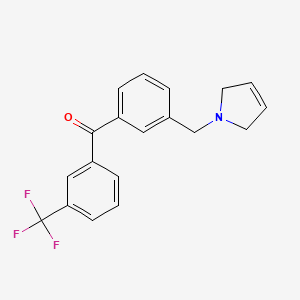

(3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3-(trifluoromethyl)phenyl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "(3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3-(trifluoromethyl)phenyl)methanone" is a complex organic molecule that is likely to have significant biological activity due to the presence of a pyrrole moiety, which is a common feature in many bioactive compounds. While the specific papers provided do not directly discuss this compound, they do provide insights into similar compounds that can help infer the properties and potential applications of the compound .

Synthesis Analysis

The synthesis of related pyrrole-containing compounds has been reported using various methods. For instance, a bioisostere of an aldose reductase inhibitor featuring a pyrrole ring was synthesized and found to be more potent than the original compound . Another study reported the synthesis of a pyrrole derivative using a one-pot procedure that is economical and yields good results . These methods highlight the versatility of pyrrole chemistry and suggest that similar strategies could be employed to synthesize the compound of interest.

Molecular Structure Analysis

The molecular structure of pyrrole derivatives is crucial for their biological activity. Computational calculations, such as those performed using DFT methods, can provide insights into bond lengths, angles, and dihedral angles, which are important for understanding the three-dimensional conformation of the molecule . Such structural analyses are essential for predicting the interaction of the compound with biological targets.

Chemical Reactions Analysis

Pyrrole-containing compounds can undergo various chemical reactions. The reactivity of these molecules can be influenced by the substituents on the pyrrole ring and the surrounding functional groups. For example, the antiestrogenic activity of a dihydronaphthalene derivative with a pyrrolidine moiety was enhanced through specific chemical modifications . This suggests that the chemical reactivity of the compound could be fine-tuned to achieve desired biological effects.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of functional groups like trifluoromethyl in the compound of interest could affect its lipophilicity and, consequently, its pharmacokinetic properties. Spectroscopic techniques like UV-Vis and IR can be used to study these properties and provide a better understanding of how the compound behaves under different conditions .

Aplicaciones Científicas De Investigación

Structural and Chemical Analyses

Structural Analysis : The study by Swamy et al. (2013) delved into isomorphous structures related to the chemical compound . They explored the chlorine-methyl exchange rule in such compounds, highlighting the importance of detailed structural analysis in understanding molecular interactions (Swamy et al., 2013).

Crystal Structure and DFT Study : Huang et al. (2021) conducted a comprehensive study on similar compounds, using techniques like X-ray diffraction and density functional theory (DFT). This research sheds light on the structural characteristics and the physicochemical properties of these compounds (Huang et al., 2021).

Biological and Pharmacological Research

Potential Inhibitor Lead Compounds : Research by Rudnitskaya et al. (2009) screened a variety of compounds, including ones structurally similar to the compound , to identify potential inhibitor lead compounds of fructose-1,6-bisphosphatase (FBPase). This highlights the potential pharmacological applications of such compounds (Rudnitskaya et al., 2009).

Synthesis and Antimicrobial Activity : Kumar et al. (2012) synthesized and analyzed the antimicrobial activity of compounds structurally related to the one . Their findings indicate the potential for these compounds in antimicrobial applications (Kumar et al., 2012).

Molecular Synthesis Techniques

One-Pot Synthesis Methods : Kaur and Kumar (2018) reported an efficient one-pot synthetic procedure for a pyrrole derivative that shares structural similarities with the compound . Such research is vital for developing economical synthesis methods for these compounds (Kaur & Kumar, 2018).

Microwave-Assisted Synthesis : Swarnkar et al. (2014) explored microwave-assisted synthesis for biologically active pyrazole derivatives. This research is crucial for understanding the synthesis of structurally related compounds using modern techniques (Swarnkar et al., 2014).

Mecanismo De Acción

Target of Action

It’s known that many indole derivatives, which share a similar structure with this compound, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .

Biochemical Pathways

Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities . These pathways and their downstream effects contribute to the compound’s diverse biological activities.

Result of Action

Indole derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Propiedades

IUPAC Name |

[3-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-[3-(trifluoromethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16F3NO/c20-19(21,22)17-8-4-7-16(12-17)18(24)15-6-3-5-14(11-15)13-23-9-1-2-10-23/h1-8,11-12H,9-10,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHVPCGANNSHSJJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCN1CC2=CC(=CC=C2)C(=O)C3=CC(=CC=C3)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00643496 |

Source

|

| Record name | {3-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}[3-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898749-29-6 |

Source

|

| Record name | Methanone, [3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl][3-(trifluoromethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898749-29-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {3-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}[3-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1327138.png)

![6-Bromo-2,4-dichloro-7-(phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B1327140.png)

![Ethyl 6-(2-nitrophenyl)imidazo[2,1-b]thiazole-3-carboxylate](/img/structure/B1327142.png)

![(2E)-3-{4-methoxy-3-[(3-nitro-1H-pyrazol-1-yl)methyl]phenyl}acrylic acid](/img/structure/B1327151.png)

![Pyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1327156.png)

![[2-(1H-pyrazol-1-yl)butyl]amine](/img/structure/B1327160.png)